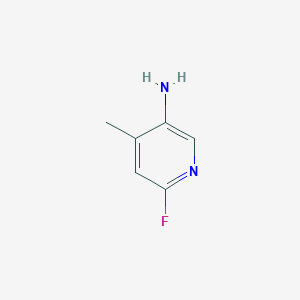

6-Fluoro-4-methylpyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGRTGMOAWUAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650504 | |

| Record name | 6-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954236-33-0 | |

| Record name | 6-Fluoro-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-6-FLUORO-4-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Fluoro-4-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocols for 6-Fluoro-4-methylpyridin-3-amine, a key building block in the development of various pharmaceutical compounds. Due to the absence of a single, publicly available, step-by-step synthesis protocol for this specific molecule, this document outlines a plausible and chemically sound multi-step synthetic pathway. This pathway has been constructed by amalgamating established chemical transformations reported for analogous pyridine derivatives.

Proposed Synthetic Pathway

The most probable synthetic route to this compound initiates from a readily available di-substituted 4-methylpyridine, followed by a sequence of nitration, nucleophilic aromatic substitution (fluorination), and reduction. A logical starting material for this synthesis is 2-chloro-4-methylpyridine.

The proposed multi-step synthesis is as follows:

-

Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

-

Fluorination: Substitution of a leaving group (e.g., chlorine) with fluorine at the 6-position.

-

Reduction: Conversion of the nitro group to the desired amine functionality.

A visual representation of this proposed workflow is provided below.

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-4-methylpyridin-3-amine, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require detailed information for synthesis, characterization, and application of this compound.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The presence of a fluorine atom, an amino group, and a methyl group on the pyridine ring imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex molecules.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂ | [1][2] |

| Molecular Weight | 126.13 g/mol | [1][2] |

| CAS Number | 954236-33-0 | [1][2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | 57-62 °C | [1] |

| Boiling Point | Not experimentally determined. Estimated for the related compound 3-Amino-4-methylpyridine: 261.3 °C. | [5] |

| Solubility | No specific data available. The related compound 3-Amino-4-methylpyridine is soluble in water, methanol, acetone, and methylene chloride. | [5] |

| pKa | Not experimentally determined. The pKa of the conjugate acid is estimated to be around 5-6, based on the pKa of pyridine (5.23) and the electronic effects of the substituents. | |

| LogP | Not experimentally determined. Estimated for the related compound 3-Amino-4-methylpyridine: 0.43. | [5] |

Synthesis and Reactivity

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The fluorine atom can also participate in nucleophilic aromatic substitution reactions under specific conditions.

A generalized workflow for a potential synthetic route is depicted below.

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

General Protocol for Melting Point Determination:

A calibrated melting point apparatus is used to determine the melting point range of the compound.

-

A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially, and then the heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

The following diagram illustrates the general workflow for this experimental procedure.

Caption: Experimental workflow for melting point determination.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of biologically active compounds. The pyridine scaffold is a common motif in many approved drugs. The specific substitution pattern of this compound makes it an attractive starting material for the development of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation.

The diagram below illustrates the potential role of this compound as a scaffold in the development of kinase inhibitors that target specific signaling pathways.

Caption: Potential application in the development of kinase inhibitors.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage: It is recommended to store this compound in a cool, dry, and dark place. For short-term storage (1-2 weeks), -4°C is suitable, while long-term storage (1-2 years) should be at -20°C.[2][4]

References

- 1. 3-氨基-6-氟-4-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 954236-33-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. This compound | CAS#:954236-33-0 | Chemsrc [chemsrc.com]

- 4. achmem.com [achmem.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: 6-Fluoro-4-methylpyridin-3-amine (CAS No. 954236-33-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-methylpyridin-3-amine is a fluorinated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including a pyridine core, a fluorine atom, and an amine group, make it a valuable intermediate for the synthesis of complex heterocyclic compounds with significant biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 57 to 62 °C. It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 954236-33-0 | |

| Molecular Formula | C₆H₇FN₂ | |

| Molecular Weight | 126.13 g/mol | |

| Appearance | Solid | |

| Melting Point | 57-62 °C | |

| Boiling Point | 275.5 °C at 760 mmHg | [1] |

| Density | 1.196 g/cm³ | |

| Refractive Index | 1.546 | |

| Flash Point | 120.4 °C | [1] |

| SMILES | Cc1cc(F)ncc1N | |

| InChI | 1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |

| InChIKey | HZGRTGMOAWUAAA-UHFFFAOYSA-N |

Synthesis and Purification

References

Structural Analysis of 3-Amino-6-fluoro-4-methylpyridine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural analysis of 3-Amino-6-fluoro-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental crystallographic and detailed spectroscopic data for this exact molecule in publicly accessible databases, this guide will focus on its fundamental physicochemical properties, predicted structural characteristics, and detailed experimental protocols for its analysis. The methodologies outlined are standard for the structural elucidation of novel organic compounds and can be readily applied to 3-Amino-6-fluoro-4-methylpyridine.

Physicochemical Properties

A summary of the known physicochemical properties of 3-Amino-6-fluoro-4-methylpyridine is presented in Table 1. This data is crucial for its handling, storage, and for the design of analytical experiments.

| Property | Value | Reference |

| Molecular Formula | C₆H₇FN₂ | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| CAS Number | 954236-33-0 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 57-62 °C | [1] |

| SMILES | Cc1cc(F)ncc1N | [1] |

| InChI | 1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | [1] |

Predicted Structural and Spectroscopic Data

In the absence of experimental data, computational methods provide valuable insights into the structural and spectroscopic properties of molecules. The following data are predicted based on computational chemistry principles and data from structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 3-Amino-6-fluoro-4-methylpyridine in a non-polar solvent are outlined in Table 2. These predictions are based on the analysis of similar pyridine derivatives.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H (aromatic, position 2) | ~7.5 - 7.8 | Singlet |

| H (aromatic, position 5) | ~6.5 - 6.8 | Singlet |

| NH₂ (amino) | ~3.5 - 4.5 | Broad Singlet |

| CH₃ (methyl) | ~2.1 - 2.3 | Singlet |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in Table 3. The fluorine substitution is expected to have a significant effect on the chemical shifts of adjacent carbon atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| C (position 2) | ~145 - 150 |

| C (position 3) | ~130 - 135 |

| C (position 4) | ~140 - 145 |

| C (position 5) | ~110 - 115 |

| C (position 6) | ~155 - 160 (¹JCF coupling) |

| CH₃ (methyl) | ~15 - 20 |

Experimental Protocols for Structural Analysis

This section provides detailed methodologies for the key experiments required for a comprehensive structural analysis of 3-Amino-6-fluoro-4-methylpyridine.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths and angles.

Experimental Workflow:

Caption: Workflow for single-crystal X-ray crystallography.

Detailed Protocol:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal crystallization conditions.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

Experimental Workflow:

Caption: General workflow for NMR spectroscopy.

Detailed Protocol:

-

Sample Preparation: A solution of 3-Amino-6-fluoro-4-methylpyridine is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and integrals of the hydrogen atoms.

-

¹³C NMR Spectroscopy: A carbon NMR spectrum is acquired to identify the number of unique carbon environments. Proton-decoupled spectra are typically recorded.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to identify proton-proton couplings. Heteronuclear single quantum coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Workflow:

Caption: Basic workflow of a mass spectrometry experiment.

Detailed Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Ionization: The molecules are ionized using a suitable technique such as electrospray ionization (ESI) for polar compounds or electron ionization (EI) for volatile compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectral Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2960 |

| C=N, C=C stretch (pyridine ring) | 1500 - 1600 |

| C-F stretch | 1000 - 1400 |

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional groups.

Conclusion

This technical guide provides a framework for the comprehensive structural analysis of 3-Amino-6-fluoro-4-methylpyridine. While specific experimental data for this compound is currently limited, the application of the detailed experimental protocols for X-ray crystallography, NMR spectroscopy, mass spectrometry, and IR spectroscopy will enable a thorough elucidation of its molecular structure. The predicted data presented herein serves as a useful reference for the interpretation of experimental results. For researchers in drug discovery, a complete structural understanding of this molecule is a critical step in understanding its potential biological activity and for the design of new therapeutic agents.

References

A Technical Guide to the Spectroscopic Analysis of 6-Fluoro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Fluoro-4-methylpyridin-3-amine. These predictions are based on the analysis of similar chemical structures and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (pyridinyl) | 7.5 - 7.8 | d | J(H-F) ≈ 2-4 Hz |

| H-5 (pyridinyl) | 6.5 - 6.8 | s | |

| -NH₂ | 3.5 - 4.5 | br s | |

| -CH₃ | 2.1 - 2.4 | s |

Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 (d, J(C-F) ≈ 10-15 Hz) |

| C-3 | 135 - 140 |

| C-4 | 120 - 125 |

| C-5 | 110 - 115 (d, J(C-F) ≈ 4-6 Hz) |

| C-6 | 155 - 160 (d, J(C-F) ≈ 230-250 Hz) |

| -CH₃ | 15 - 20 |

Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3500 | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C | 1550 - 1650 | Ring stretching |

| N-H | 1580 - 1650 | Bending (scissoring) |

| C-F | 1200 - 1300 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 126 | Molecular Ion |

| [M-CH₃]⁺ | 111 | Loss of a methyl radical |

| [M-NH₂]⁺ | 110 | Loss of an amino radical |

| [M-HCN]⁺ | 99 | Loss of hydrogen cyanide |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for aminopyridine derivatives and should be optimized for the specific instrument and sample.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

-

2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical source parameters should be optimized for the instrument used.

-

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

-

Acquire the mass spectrum. EI is a harder ionization technique and will likely produce more fragmentation.

-

-

Tandem MS (MS/MS): To further investigate fragmentation pathways, select the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 6-Fluoro-4-methylpyridin-3-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Fluoro-4-methylpyridin-3-amine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. This document summarizes the known physicochemical properties of this compound and provides a detailed, standardized experimental protocol for determining its solubility. This guide is intended to provide researchers with the necessary methodology to generate reliable solubility data, a critical parameter for the design of synthetic routes, purification strategies, and formulation development.

Introduction

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. This data has been collated from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 954236-33-0 | [1][2][3] |

| Molecular Formula | C₆H₇FN₂ | [3] |

| Molecular Weight | 126.13 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 57-62 °C | |

| InChI Key | HZGRTGMOAWUAAA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(=NC=C1N)F | |

| Solubility | No data available | [3] |

Standardized Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This methodology is adapted from standard laboratory practices for solubility assessment.

3.1. Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vortex mixer

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume (e.g., 2.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

HPLC Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration using the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

-

-

Gravimetric Method (Alternative):

-

Accurately weigh a clean, dry vial.

-

Transfer a known volume of the filtered saturated solution to the pre-weighed vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the vial containing the dried residue.

-

The difference in weight gives the mass of the dissolved this compound, from which the solubility (e.g., in mg/mL or g/L) can be calculated.

-

-

3.3. Data Presentation

The determined solubility values should be tabulated for easy comparison, as shown in the example Table 2.

Table 2: Example Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | Experimental Value | HPLC |

| Ethanol | 25 | Experimental Value | HPLC |

| Acetone | 25 | Experimental Value | HPLC |

| Dichloromethane | 25 | Experimental Value | HPLC |

| Toluene | 25 | Experimental Value | HPLC |

Experimental Workflow and Visualization

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

A thorough review of the existing literature did not yield any specific information regarding the involvement of this compound in defined signaling pathways or established logical relationships in biological systems. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. Further research would be required to elucidate any potential biological activity and associated mechanisms of action.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust and standardized experimental protocol for its determination. The outlined methodology, if followed, will enable researchers to generate high-quality, reproducible solubility data. Such data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and materials science research.

References

Navigating Drug Discovery with 6-Fluoro-4-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4-methylpyridin-3-amine is a key building block in modern medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, including the fluorinated pyridine ring, make it a valuable scaffold for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the amine group provides a versatile handle for synthetic modifications. This guide provides an in-depth overview of the technical specifications, commercial availability, and applications of this compound, with a focus on its role in the synthesis of kinase inhibitors for various signaling pathways implicated in cancer and other diseases.

Commercial Suppliers and Physicochemical Properties

Several commercial suppliers offer this compound, ensuring its accessibility for research and development purposes. The compound is typically available in various purities, with detailed specifications provided in their certificates of analysis.

A summary of key physicochemical properties is presented in Table 1. This data is compiled from various suppliers and public chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 954236-33-0 | [1][2] |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥95% | |

| Melting Point | 57-62 °C | |

| SMILES | Cc1cc(F)ncc1N | |

| InChI | 1S/C6H7FN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |

| Storage | Keep in a dark place, Sealed in dry, 2-8°C | [2] |

Analytical Data

Comprehensive analytical data is crucial for ensuring the quality and identity of this compound in experimental settings. Suppliers typically provide a Certificate of Analysis (COA) which includes data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1][3]

Table 2: Representative Analytical Data

| Analysis Type | Data |

| ¹H NMR | Spectra available from suppliers, showing characteristic peaks for the aromatic and methyl protons. |

| HPLC | Purity analysis confirming ≥95% purity is standard. Specific methods are often available upon request from the supplier. |

| LC-MS | Confirms the molecular weight of the compound. |

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine scaffold can act as a hinge-binder, mimicking the adenine region of ATP to inhibit kinase activity.

The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitors using this compound as a starting material.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Fluoro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 6-Fluoro-4-methylpyridin-3-amine, a substituted aminopyridine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry methods to predict its structural parameters. These computational results are presented alongside detailed, generalized experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the standard techniques for validating such structural data.

The aminopyridine scaffold is a crucial pharmacophore found in a variety of biologically active compounds.[1][2] Derivatives of aminopyridine have been shown to act as kinase inhibitors, such as c-Met and Fms-like tyrosine kinase 3 (FLT3) inhibitors, nitric oxide synthase (NOS) inhibitors, and modulators of ion channels.[1][3][4] Some have also been implicated in cellular signaling pathways like the ERK1/2 pathway.[5] The introduction of a fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated compounds like this compound compelling candidates for further investigation in drug development programs.[6]

Molecular Structure and Conformation

The molecular structure of this compound was modeled using computational chemistry techniques. The initial geometry was based on the known crystal structure of the closely related compound, 6-Methylpyridin-3-amine, with the subsequent introduction of a fluorine atom at the 6-position.[7] Geometry optimization was performed using Density Functional Theory (DFT) to yield the predicted bond lengths, bond angles, and dihedral angles.

Predicted Molecular Geometry

The following tables summarize the predicted quantitative data for the molecular geometry of this compound.

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.345 |

| C2 | C3 | 1.402 |

| C3 | C4 | 1.398 |

| C4 | C5 | 1.391 |

| C5 | C6 | 1.335 |

| C6 | N1 | 1.330 |

| C3 | N7 | 1.385 |

| C4 | C8 | 1.510 |

| C6 | F9 | 1.352 |

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | N1 | C2 | 117.5 |

| N1 | C2 | C3 | 123.8 |

| C2 | C3 | C4 | 117.9 |

| C3 | C4 | C5 | 121.3 |

| C4 | C5 | C6 | 119.2 |

| C5 | C6 | N1 | 120.3 |

| C2 | C3 | N7 | 121.0 |

| C4 | C3 | N7 | 121.1 |

| C3 | C4 | C8 | 119.5 |

| C5 | C4 | C8 | 119.2 |

| N1 | C6 | F9 | 118.9 |

| C5 | C6 | F9 | 120.8 |

Table 3: Predicted Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N1 | C2 | C3 | N7 | 179.8 |

| C2 | C3 | C4 | C8 | -179.5 |

| F9 | C6 | N1 | C2 | 0.5 |

| H | N7 | C3 | C4 | 178.9 |

| H | C8 | C4 | C3 | 60.1 |

Experimental Protocols for Structural Verification

The following sections outline the standard experimental procedures that would be employed to determine and validate the molecular structure and conformation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

1. Crystal Growth:

-

Objective: To obtain single crystals of sufficient size and quality for diffraction analysis.

-

Procedure:

-

Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) to create a saturated or near-saturated solution.

-

Employ slow evaporation of the solvent at a constant temperature. The vessel should be covered but not sealed to allow for gradual solvent removal.

-

Alternatively, vapor diffusion can be used, where a less volatile solvent in which the compound is soluble is layered with a more volatile solvent in which the compound is less soluble.

-

Another method is slow cooling of a saturated solution.

-

Protect the crystallizing solution from mechanical disturbances.

-

2. Data Collection:

-

Objective: To obtain a complete set of diffraction data.

-

Procedure:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern (reflections) using a detector.

-

3. Structure Solution and Refinement:

-

Objective: To determine the atomic positions from the diffraction data.

-

Procedure:

-

Process the collected data to determine the unit cell dimensions and space group.

-

Solve the phase problem to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment and connectivity of atoms within a molecule in solution.

1. Sample Preparation:

-

Objective: To prepare a solution of the analyte for NMR analysis.

-

Procedure:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

Transfer the solution to an NMR tube.

-

2. ¹H NMR Spectroscopy:

-

Objective: To identify the number and environment of hydrogen atoms.

-

Procedure:

-

Acquire a ¹H NMR spectrum.

-

Analyze the chemical shifts (δ) to infer the electronic environment of the protons. Aromatic protons are expected in the range of 6-8 ppm, methyl protons around 2-3 ppm, and amine protons can be broad and appear over a wide range.

-

Analyze the integration of the signals to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

-

3. ¹³C NMR Spectroscopy:

-

Objective: To identify the number and environment of carbon atoms.

-

Procedure:

-

Acquire a ¹³C NMR spectrum (often proton-decoupled).

-

Analyze the chemical shifts to determine the types of carbon atoms (e.g., aromatic, aliphatic). Carbons attached to the electronegative nitrogen and fluorine atoms will be shifted downfield.

-

4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Objective: To establish the connectivity between atoms.

-

Procedure:

-

Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct carbon-proton correlations.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range carbon-proton correlations, which helps in assembling the molecular fragments.

-

5. ¹⁹F NMR Spectroscopy:

-

Objective: To observe the fluorine atom.

-

Procedure:

-

Acquire a ¹⁹F NMR spectrum.

-

The chemical shift and coupling to neighboring protons will confirm the position of the fluorine atom on the pyridine ring.

-

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for its experimental characterization.

References

- 1. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Reactivity of the Amine Group in Fluorinated Pyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into pyridine rings has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and, critically, the reactivity of functional groups. This guide focuses on the fundamental reactivity of the amine group in fluorinated pyridines, a common structural motif in pharmacologically active compounds. Understanding how the position and number of fluorine substituents modulate the basicity and nucleophilicity of the exocyclic amine is paramount for designing efficient synthetic routes and predicting the behavior of these molecules in biological systems.

The electron-withdrawing nature of fluorine significantly impacts the electron density on the pyridine ring and, consequently, on the amine substituent. This guide provides a comprehensive overview of these electronic effects, supported by quantitative data, detailed experimental protocols for key reactions, and visual representations of underlying chemical principles.

Data Presentation: The Impact of Fluorination on the Basicity of Aminopyridines

The basicity of the amine group, quantified by its pKa value, is a crucial parameter influencing its nucleophilicity and its ionization state at physiological pH. The presence of one or more fluorine atoms on the pyridine ring generally leads to a decrease in the pKa of the aminopyridine, rendering the amine less basic. This effect is dependent on the position of the fluorine atom relative to the amine group.

The following tables summarize the available experimental and predicted pKa values for a selection of aminopyridines and their fluorinated analogs.

| Compound | pKa (experimental) | pKa (predicted) | Reference |

| 2-Aminopyridine | 6.86 | [1] | |

| 2-Amino-3-fluoropyridine | Data not readily available in searched literature | Data not readily available in searched literature | |

| 2-Amino-4-fluoropyridine | Data not readily available in searched literature | 6.42 | [2] |

| 2-Amino-5-fluoropyridine | Data not readily available in searched literature | 4.62 | |

| 2-Amino-6-fluoropyridine | Data not readily available in searched literature | 2.26 | |

| 3-Aminopyridine | 5.98 | ||

| 3-Amino-5-fluoropyridine | Data not readily available in searched literature | Data not readily available in searched literature | |

| 4-Aminopyridine | 9.17 | [3][4][5] | |

| 4-Amino-3-fluoropyridine | Data not readily available in searched literature | Data not readily available in searched literature |

Table 1: pKa Values of Selected Mono-fluorinated Aminopyridines.

| Compound | pKa (experimental) | pKa (predicted) | Reference |

| 2-Amino-3,5-difluoropyridine | Data not readily available in searched literature | Data not readily available in searched literature | |

| 2-Amino-4,6-difluoropyridine | Data not readily available in searched literature | Data not readily available in searched literature | |

| 4-Amino-2,6-difluoropyridine | Data not readily available in searched literature | Data not readily available in searched literature |

Table 2: pKa Values of Selected Di-fluorinated Aminopyridines.

Note: The pKa of a base refers to the pKa of its conjugate acid.

The data clearly illustrates that fluorine substitution significantly lowers the pKa of the aminopyridine, with the effect being more pronounced when the fluorine is in closer proximity to the amine group (e.g., ortho position). This reduction in basicity has a direct impact on the nucleophilicity of the amine.

Fundamental Reactivity of the Amine Group

The reactivity of the amine group in fluorinated pyridines is primarily governed by its nucleophilicity, which is influenced by both electronic and steric factors.

Nucleophilicity

The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a nucleophile, participating in a variety of important chemical transformations. However, the strong electron-withdrawing inductive effect of the fluorine atom(s) on the pyridine ring reduces the electron density on the exocyclic amine, thereby decreasing its nucleophilicity compared to its non-fluorinated counterpart.

This reduced nucleophilicity means that reactions such as N-acylation, N-alkylation, and N-arylation may require more forcing conditions (e.g., stronger electrophiles, higher temperatures, or longer reaction times) when performed on fluorinated aminopyridines.

Caption: Fluorine's inductive effect on amine nucleophilicity.

Common Reactions of the Amine Group

The amine group of fluorinated pyridines undergoes a range of typical amine reactions, although its reactivity is modulated by the fluorine substituents.

N-acylation is a fundamental transformation used to introduce an acyl group onto the amine nitrogen. This is commonly achieved using acylating agents such as acid chlorides or anhydrides. Due to the reduced nucleophilicity of fluorinated aminopyridines, these reactions may require a catalyst, such as 4-dimethylaminopyridine (DMAP), or more reactive acylating agents.

Caption: General workflow for N-acylation.

N-alkylation involves the introduction of an alkyl group onto the amine nitrogen. Common alkylating agents include alkyl halides. Similar to acylation, the reduced nucleophilicity of fluorinated aminopyridines can lead to slower reaction rates. Over-alkylation to form the tertiary amine or even a quaternary ammonium salt is a potential side reaction, which can be controlled by careful stoichiometry and reaction conditions.

Caption: SN2 mechanism for N-alkylation.

Experimental Protocols

The following are generalized experimental protocols for the N-acylation and N-alkylation of a representative fluorinated aminopyridine. Researchers should optimize these conditions for their specific substrate and reagents.

Protocol 1: N-Acetylation of 2-Amino-5-fluoropyridine

Materials:

-

2-Amino-5-fluoropyridine

-

Acetic anhydride

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-amino-5-fluoropyridine (1.0 eq) in pyridine (5-10 mL per gram of aminopyridine) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acetylated product.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: N-Alkylation of 2-Amino-3-fluoropyridine with Methyl Iodide

Materials:

-

2-Amino-3-fluoropyridine

-

Methyl iodide

-

Potassium carbonate (as base)

-

Acetonitrile (as solvent)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-amino-3-fluoropyridine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) to the suspension.

-

Heat the reaction mixture at reflux and monitor the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-methylated product.

-

Purify the product by column chromatography.

Conclusion

The presence of fluorine on a pyridine ring has a profound and predictable effect on the reactivity of an exocyclic amine group. The strong inductive electron-withdrawing nature of fluorine decreases the basicity and nucleophilicity of the amine. This understanding is crucial for drug development professionals and synthetic chemists, as it allows for the rational design of synthetic strategies and provides insights into the potential interactions of these molecules with biological targets. While this guide provides a foundational understanding, further quantitative kinetic studies are needed to build a more comprehensive picture of the reactivity of this important class of compounds.

References

- 1. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-AMINO-4-FLUOROPYRIDINE CAS#: 944401-77-8 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Safe Handling and Use of 6-Fluoro-4-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

6-Fluoro-4-methylpyridin-3-amine (CAS No. 954236-33-0) is a substituted aminopyridine derivative.[1][2][3] Such fluorinated pyridine scaffolds are of significant interest in medicinal chemistry and drug development.[4] The presence of the fluorine atom can modulate physicochemical properties like lipophilicity and metabolic stability, while the amine group serves as a key synthetic handle for building more complex molecules, such as 6-azaindoles.[4][5] Given its potential utility and inherent toxicological profile, a thorough understanding of its safety and handling precautions is critical for all laboratory personnel.

Hazard Identification and Classification

This compound is classified as highly hazardous and toxic through multiple exposure routes.[6] The Globally Harmonized System (GHS) classification highlights significant health risks.[6]

GHS Classification:

-

Acute Toxicity, Oral: Category 2 or 3[6]

-

Acute Toxicity, Dermal: Category 3[6]

-

Acute Toxicity, Inhalation: Category 3[6]

-

Skin Corrosion/Irritation: Category 1B or 2[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2][6]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2 (May cause damage to organs)[6]

-

Hazardous to the Aquatic Environment (Chronic): Category 2

Hazard Statements:

-

H300/H301: Fatal or Toxic if swallowed.[6]

-

H311 + H331: Toxic in contact with skin or if inhaled.[6]

-

H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[6]

-

H318/H319: Causes serious eye damage or serious eye irritation.[2][6]

-

H373: May cause damage to organs through prolonged or repeated exposure.[6]

-

H411: Toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 954236-33-0 | [1][2][7] |

| Molecular Formula | C₆H₇FN₂ | [1][2][3] |

| Molecular Weight | 126.13 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 57-62 °C | [2] |

| Boiling Point | 273 °C (literature value for a related compound) | |

| Partition Coefficient (n-octanol/water) | log Pow: ca. -0.76 (pH 7.4, for a related compound) | |

| Storage Class | 11 - Combustible Solids | [2] |

Safe Handling and Storage

Due to the compound's high toxicity, stringent handling and storage protocols are mandatory.

4.1 Engineering Controls

-

All work must be conducted in a properly functioning chemical fume hood.[6][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9][10]

4.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[6][11]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile, check supplier recommendations for breakthrough time), a flame-resistant lab coat, and full-body clothing to prevent any skin contact.[6][11]

-

Respiratory Protection: When handling the solid powder or if dusts are generated, a NIOSH-approved respirator with a particulate filter is required.[9][10]

4.3 Handling Procedures

-

Do not breathe dust.[6] Avoid dust formation at all times.[8][11]

-

Use only in a well-ventilated area, specifically a chemical fume hood.[6]

-

Do not eat, drink, or smoke in the laboratory area where this compound is handled.[6][9]

-

Wash hands and face thoroughly after handling.[6]

-

Immediately change any contaminated clothing.

4.4 Storage Conditions

-

Store in a tightly closed, properly labeled container.[6]

-

The product should be stored locked up or in an area accessible only to qualified and authorized personnel.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

Caption: Workflow for the safe handling of this compound.

Emergency and First-Aid Procedures

Immediate action is required in case of exposure.

-

General Advice: Show the Safety Data Sheet to the doctor in attendance. Immediate medical attention is required.[8]

-

If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[8][9]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. If conscious, give two glasses of water to drink.

Accidental Release and Fire-Fighting Measures

6.1 Accidental Release

-

Personal Precautions: Evacuate the danger area. Avoid all contact with the substance and do not inhale dust. Ensure adequate ventilation.[6] Emergency responders should wear full PPE, including self-contained breathing apparatus.[6]

-

Containment: Cover drains.[6] Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[8] Do not let the product enter drains.[6]

6.2 Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Specific Hazards: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[6] Thermal decomposition can release toxic fumes, including nitrogen oxides and carbon monoxide.[12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[6][11]

Experimental Protocols: Representative Methodologies

While specific protocols for this compound are proprietary or context-dependent, its structural motifs suggest its use in reactions common for aminopyridines, such as electrophilic cyclizations to form fused heterocyclic systems. The following is a generalized, representative protocol for a reaction involving this type of compound.

7.1 General Protocol for Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a calibrated balance inside the fume hood.

-

PPE: Don all required PPE as described in Section 4.2.

-

Dispensing: Retrieve the container from storage. Open it inside the fume hood.

-

Weighing: Carefully transfer the required amount of the solid to a tared weighing vessel using a clean spatula. Avoid creating dust. If any material is spilled, decontaminate the area immediately.

-

Sealing: Tightly close the main container and return it to its designated storage location.

-

Transfer: The weighed solid should be transferred directly to the reaction vessel within the fume hood.

7.2 Representative Experimental Protocol: Synthesis of a 6-Azaindole Derivative

This hypothetical protocol is based on literature methods for the cyclization of 3-amino-4-methylpyridines with anhydrides.[5][13][14]

-

Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) to a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Reagent Addition: Add a suitable solvent (e.g., pyridine, 5 eq). To this stirred solution, slowly add trifluoroacetic anhydride (TFAA, 3.0 eq) via syringe. The addition may be exothermic; maintain temperature with an ice bath if necessary.

-

Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of ice water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: A representative workflow for a cyclization reaction.

Signaling Pathway and Drug Development Context

While specific signaling pathway interactions for this compound are not detailed in the provided search results, its structural class is highly relevant to drug discovery. Aminopyridines are known potassium (K+) channel blockers.[15][16][17] For instance, 4-aminopyridine is used to treat multiple sclerosis by blocking K+ channels in demyelinated axons to improve nerve impulse conduction.[16][17]

Derivatives of 3-amino-4-methylpyridines are precursors to 6-azaindoles, a scaffold found in compounds developed for treating inflammatory and autoimmune diseases by inhibiting signaling through Toll-like receptors (TLRs).[5] Therefore, this compound serves as a valuable building block for synthesizing novel compounds aimed at these and other biological targets. Its safe and effective use is a prerequisite for advancing such drug development programs.

References

- 1. achmem.com [achmem.com]

- 2. 3-Amino-6-fluoro-4-methylpyridine 95 954236-33-0 [sigmaaldrich.com]

- 3. 954236-33-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. nbinno.com [nbinno.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | CAS#:954236-33-0 | Chemsrc [chemsrc.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of 3-Amino-6-fluoro-4-methylpyridine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the chemical stability and recommended storage conditions for 3-Amino-6-fluoro-4-methylpyridine, a key building block in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering a consolidated resource for ensuring the integrity and longevity of this compound.

Chemical and Physical Properties

3-Amino-6-fluoro-4-methylpyridine is a substituted pyridine with the molecular formula C₆H₇FN₂. Understanding its fundamental properties is crucial for its proper handling and storage.

| Property | Value | Source |

| Molecular Weight | 126.13 g/mol | N/A |

| Appearance | Off-white to brown crystalline powder | [1] |

| Melting Point | 102 - 106 °C | [1] |

| Boiling Point | 261.3 °C (Estimated) | [1] |

| pH | 6 to 7 (in a 16g/L aqueous solution at 20°C) | [1] |

Chemical Stability Profile

While specific quantitative stability data for 3-Amino-6-fluoro-4-methylpyridine is not extensively published, its structural motifs as a fluorinated aminopyridine suggest sensitivity to several environmental factors. The compound is generally stable under recommended storage conditions.[1] However, deviations from these conditions can lead to degradation.

Key Stability Considerations:

-

Air and Moisture: As with many aminopyridines, this compound is potentially air-sensitive and hygroscopic. Exposure to air and moisture should be minimized to prevent oxidation and hydrolysis.

-

Light: Photodegradation is a potential degradation pathway for pyridine derivatives. Therefore, protection from light is recommended.

-

Temperature: Elevated temperatures can accelerate degradation. Thermal decomposition may release toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1]

-

pH: The amino group imparts basic properties, and the pyridine ring can be susceptible to reactions under strongly acidic or basic conditions.

Incompatible Materials:

To maintain the stability of 3-Amino-6-fluoro-4-methylpyridine, contact with the following should be avoided:

-

Strong oxidizing agents

-

Strong acids

-

Moisture and water[1]

Recommended Storage and Handling Conditions

To ensure the long-term integrity of 3-Amino-6-fluoro-4-methylpyridine, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed. | To prevent ingress of air and moisture. |

| Light | Protect from light. | To prevent photodegradation. |

| Ventilation | Store in a well-ventilated area. | To ensure a safe storage environment. |

Potential Degradation Pathways

Based on the chemical structure of 3-Amino-6-fluoro-4-methylpyridine and the known degradation patterns of related compounds, several degradation pathways can be postulated. The primary routes of degradation are likely to involve oxidation, hydrolysis, and photolytic reactions. Microbial degradation in environmental contexts typically proceeds through hydroxylation of the pyridine ring followed by ring cleavage.[2] The presence of substituents, such as the fluorine and amino groups, will influence the rate and products of degradation.[2]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of 3-Amino-6-fluoro-4-methylpyridine would involve a series of forced degradation studies followed by analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[3]

Objective: To generate potential degradation products of 3-Amino-6-fluoro-4-methylpyridine under various stress conditions.

Materials:

-

3-Amino-6-fluoro-4-methylpyridine

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol or other suitable solvent

-

Water, HPLC grade

-

pH meter

-

Heating block or oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known concentration of the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve a known concentration of the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve a known concentration of the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution of the compound and heat it.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Example Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by the UV spectrum of 3-Amino-6-fluoro-4-methylpyridine (e.g., 254 nm or a wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.[4]

Workflow for Stability Study Execution

The following diagram illustrates a typical workflow for conducting a comprehensive stability study.

Conclusion

While specific, quantitative stability data for 3-Amino-6-fluoro-4-methylpyridine remains limited in publicly available literature, a comprehensive understanding of its chemical nature allows for the establishment of sound storage and handling practices. By adhering to the recommendations outlined in this guide—namely, storage in a cool, dry, dark, and inert environment—researchers can significantly mitigate the risk of degradation and ensure the compound's integrity for its intended applications in drug discovery and development. For regulatory purposes, conducting thorough stability studies as outlined in the experimental protocols is essential.

References

Methodological & Application

The Strategic Application of 6-Fluoro-4-methylpyridin-3-amine in the Synthesis of 6-Azaindoles for Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This application note details the synthesis of 6-azaindole derivatives, a privileged scaffold in medicinal chemistry, utilizing 6-Fluoro-4-methylpyridin-3-amine as a key starting material. The focus is on a robust and scalable [4+1] cyclization reaction with trifluoroacetic anhydride (TFAA). This methodology provides a direct route to novel 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles, which are valuable building blocks for the development of potent kinase inhibitors.

Introduction

6-Azaindoles are bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery due to their structural similarity to indoles and purines. This unique structure allows them to act as bioisosteres, offering modulated physicochemical properties and the potential for novel intellectual property. Notably, the 6-azaindole core is a prominent feature in a variety of kinase inhibitors, where it can form crucial hydrogen bonding interactions within the ATP-binding site of these enzymes.[1] Kinases are a major class of drug targets implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is therefore a cornerstone of modern pharmaceutical research.

The introduction of a fluorine atom onto the 6-azaindole scaffold can further enhance its drug-like properties, including metabolic stability and binding affinity.[2] This note focuses on the use of this compound as a precursor for the synthesis of fluorinated 6-azaindoles, providing a strategic advantage in the design of next-generation kinase inhibitors.

Synthetic Approach: The [4+1] Cyclization

A highly efficient method for the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles involves the formal [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA).[3][4] In this one-pot reaction, TFAA serves a dual role as both a trifluoroacetylating agent and a C1-bielectrophile.[3]

The proposed reaction mechanism, initiated by the trifluoroacetylation of the amino group, is followed by the activation of the methyl group. This activation is driven by the formation of a 1-(trifluoroacetyl)pyridin-1-ium salt.[5] Subsequent intramolecular cyclization and further trifluoroacetylation lead to the formation of the desired 6-azaindole product. The presence of a substituent at the α-position of the pyridine ring (adjacent to the ring nitrogen) can influence the reaction outcome due to steric hindrance affecting the formation of the key pyridinium salt intermediate.[5][6] While a fluorine atom is relatively small, its electronegativity might also play a role in the reaction kinetics.

Experimental Protocols

The following is a general protocol for the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines, which can be adapted for this compound.

General Procedure for the Synthesis of 1-(5-Fluoro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2,2,2-trifluoroethan-1-one (a representative 6-fluoro-6-azaindole derivative):

To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M solution) at 0 °C is added trifluoroacetic anhydride (3.3 eq) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 48 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is diluted with water and extracted with chloroform. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure product.[3]

Note: The reaction conditions, particularly the equivalents of TFAA and the reaction time, may require optimization for the specific substrate.

Quantitative Data

The following table summarizes representative yields for the [4+1] cyclization of various substituted 3-amino-4-methylpyridines with TFAA. While a specific yield for this compound is not available in the reviewed literature, the data for other substituted pyridines can provide an estimate of the expected efficiency.

| Starting Material | Product | Yield (%) | Reference |

| 3-amino-4-methylpyridine | 1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2,2,2-trifluoroethan-1-one | 82 | [3] |

| 5-Bromo-4-methylpyridin-3-amine | 1-(6-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2,2,2-trifluoroethan-1-one | 75 | [3] |

| Ethyl 5-amino-4-methylpyridine-3-carboxylate | Ethyl 3-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine-6-carboxylate | 68 | [3] |